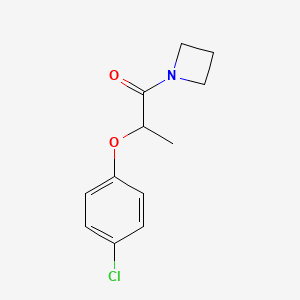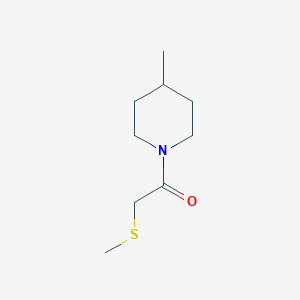![molecular formula C33H45N3O3 B7513581 N,N',N''-tris[2-(cyclohex-1-en-1-yl)ethyl]benzene-1,3,5-tricarboxamide](/img/structure/B7513581.png)
N,N',N''-tris[2-(cyclohex-1-en-1-yl)ethyl]benzene-1,3,5-tricarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N',N''-tris[2-(cyclohex-1-en-1-yl)ethyl]benzene-1,3,5-tricarboxamide, commonly known as TCB or Tris-CHE, is a chemical compound that has gained significant attention in the field of scientific research. TCB is a trisubstituted benzene derivative that has three amide groups attached to it, making it a potent receptor for hydrogen bonding.
Wirkmechanismus
The mechanism of action of TCB is based on its ability to form stable complexes with guest molecules. The amide groups in TCB act as hydrogen bond acceptors, while the cyclohexene groups act as hydrogen bond donors. This allows TCB to form stable complexes with guest molecules that have complementary hydrogen bond donors and acceptors. The stability of these complexes is dependent on the strength of the hydrogen bonding interactions between TCB and the guest molecule.
Biochemical and Physiological Effects:
TCB does not have any known biochemical or physiological effects as it is not used as a drug or medication. However, TCB has been shown to be non-toxic and biocompatible, making it a potential candidate for biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of TCB is its ability to form stable complexes with guest molecules, making it a useful receptor for hydrogen bonding in supramolecular chemistry. Additionally, TCB is relatively easy to synthesize and has a high purity, making it a reliable building block for the synthesis of MOFs and coordination complexes. However, one of the limitations of TCB is its relatively high cost compared to other building blocks.
Zukünftige Richtungen
There are several future directions for TCB research. One potential area of research is the development of TCB-based materials for gas storage and separation. Another area of research is the use of TCB as a ligand for the synthesis of new coordination complexes with potential applications in catalysis and materials science. Additionally, TCB could be used as a building block for the synthesis of new supramolecular materials with unique properties. Overall, TCB has significant potential for future scientific research and technological applications.
Synthesemethoden
The synthesis of TCB involves the reaction of trimesic acid with cyclohexene in the presence of a catalyst. The reaction yields TCB as a white solid with a high purity. The purity of TCB is crucial in scientific research applications, as impurities can affect the results of experiments.
Wissenschaftliche Forschungsanwendungen
TCB has been widely used in scientific research due to its unique properties. It has been used as a receptor for hydrogen bonding in supramolecular chemistry, where it has been shown to form stable complexes with various guest molecules. TCB has also been used as a building block for the synthesis of metal-organic frameworks (MOFs), which are porous materials that have potential applications in gas storage, separation, and catalysis. Additionally, TCB has been used as a ligand in coordination chemistry, where it has been shown to form stable complexes with various metal ions.
Eigenschaften
IUPAC Name |
1-N,3-N,5-N-tris[2-(cyclohexen-1-yl)ethyl]benzene-1,3,5-tricarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H45N3O3/c37-31(34-19-16-25-10-4-1-5-11-25)28-22-29(32(38)35-20-17-26-12-6-2-7-13-26)24-30(23-28)33(39)36-21-18-27-14-8-3-9-15-27/h10,12,14,22-24H,1-9,11,13,15-21H2,(H,34,37)(H,35,38)(H,36,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLEIHTDVVDATGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC(=CC(=C2)C(=O)NCCC3=CCCCC3)C(=O)NCCC4=CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H45N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N',N''-tris[2-(cyclohex-1-en-1-yl)ethyl]benzene-1,3,5-tricarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-bromophenyl)-1-[(2-chlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7513502.png)


![6-(3,5-dimethylpyrazol-1-yl)-N-[1-(2-methylpropanoyl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B7513517.png)
![5-fluoro-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid](/img/structure/B7513544.png)








![2,2-dimethyl-N-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]propanamide](/img/structure/B7513599.png)